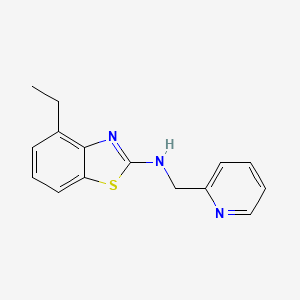

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Beschreibung

Molecular Architecture and Conformational Analysis

The molecular architecture of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine displays a complex heterocyclic framework centered around the benzothiazole core structure. The benzothiazole ring system consists of a fused benzene and thiazole ring, where the sulfur and nitrogen atoms are positioned at the 1 and 3 positions respectively. The ethyl substituent located at the 4-position of the benzothiazole ring influences the electronic distribution and steric environment around the heterocyclic core. The pyridin-2-ylmethyl moiety attached to the amino nitrogen at the 2-position creates an extended conjugated system that significantly affects the overall molecular geometry and electronic properties.

Conformational analysis reveals that the molecule adopts a relatively planar configuration, similar to related benzothiazole derivatives. The dihedral angle between the benzothiazole core and the pyridine ring system is critical for determining the molecular stability and potential intermolecular interactions. The ethyl group at the 4-position introduces additional conformational flexibility, allowing rotation around the carbon-carbon bond while maintaining the overall planar character of the heterocyclic framework. The nitrogen atom connecting the benzothiazole and pyridin-2-ylmethyl components exhibits sp2 hybridization, contributing to the extended conjugation throughout the molecular structure.

The three-dimensional arrangement of atoms in this compound demonstrates favorable spatial orientation for potential binding interactions with various molecular targets. The benzothiazole ring system provides a rigid scaffold while the pyridin-2-ylmethyl substituent offers additional binding sites through its nitrogen heteroatom. The ethyl group contributes to the lipophilic character of the molecule while maintaining optimal size for molecular recognition processes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed insights into the molecular structure and electronic environment of individual atoms. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of both the benzothiazole and pyridine ring systems. The ethyl group protons appear as a distinctive triplet-quartet pattern, with the methyl protons typically resonating around 1.2-1.5 parts per million and the methylene protons around 2.5-3.0 parts per million. The aromatic protons of the benzothiazole system display signals in the 7.0-8.5 parts per million region, while the pyridine protons exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen heteroatom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the unique carbon environments within the molecular framework. The quaternary carbon atoms of the heterocyclic rings exhibit distinct chemical shifts reflecting their electronic environments and substituent effects. The aliphatic carbons of the ethyl group provide clear signals that distinguish them from the aromatic carbon atoms. The carbon attached to the amino nitrogen shows characteristic shifts consistent with its role in connecting the two heterocyclic systems.

Infrared spectroscopic analysis identifies key functional group vibrations characteristic of this compound. The amino nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber region, while the aromatic carbon-carbon stretching modes are observed around 1500-1600 wavenumbers. The carbon-sulfur stretching vibrations of the benzothiazole ring system provide distinctive peaks in the 600-800 wavenumber range. The pyridine ring contributions include characteristic out-of-plane bending modes and ring breathing vibrations that confirm the presence of the heterocyclic moiety.

Mass spectrometric analysis confirms the molecular weight of 269.36 atomic mass units and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 269, with subsequent fragmentation showing loss of the ethyl group and pyridin-2-ylmethyl substituents. The base peak typically corresponds to the benzothiazole core structure after elimination of the substituent groups. Ultraviolet-visible spectroscopic measurements reveal absorption maxima corresponding to the extended conjugated system, with characteristic absorption bands reflecting the electronic transitions within the benzothiazole and pyridine chromophores.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound reflect the stability and energy characteristics of its molecular structure. Computational studies on related benzothiazole derivatives indicate favorable enthalpies of formation, suggesting thermodynamic stability under standard conditions. The presence of the extended conjugated system contributes to the overall molecular stability through resonance stabilization effects. The ethyl substituent and pyridin-2-ylmethyl group influence the enthalpy of formation through their respective electronic and steric contributions to the molecular framework.

Kinetic properties of the compound relate to its reactivity patterns and potential transformation pathways. The amino group at the 2-position of the benzothiazole ring serves as a nucleophilic center capable of participating in various chemical reactions. The electron-rich nature of the benzothiazole system affects the reactivity toward electrophilic species, while the pyridine nitrogen provides an additional site for coordination or protonation reactions. The ethyl group contributes to the overall lipophilicity and may influence the compound's behavior in different solvent systems.

Computational thermodynamic calculations suggest that the compound exhibits moderate to high thermal stability, consistent with the aromatic character of the benzothiazole and pyridine ring systems. The activation energies for potential decomposition pathways indicate that the molecule remains stable under typical laboratory and storage conditions. The influence of substituent groups on the thermodynamic properties follows established structure-activity relationships for benzothiazole derivatives, where electron-donating groups enhance stability while maintaining reactivity at specific sites.

Crystallographic and X-Ray Diffraction Studies

Crystallographic analysis of this compound provides definitive structural information regarding bond lengths, bond angles, and molecular packing arrangements. While specific X-ray crystallographic data for this exact compound are not extensively reported in the literature, studies on closely related benzothiazole derivatives offer valuable insights into the expected structural parameters. The benzothiazole ring system typically exhibits planar geometry with standard aromatic bond lengths ranging from 1.35 to 1.45 Angstroms for carbon-carbon bonds and approximately 1.73 Angstroms for carbon-sulfur bonds.

The crystal packing behavior of benzothiazole derivatives often involves π-π stacking interactions between aromatic ring systems, contributing to the overall crystal stability. The presence of the amino group and pyridine nitrogen provides opportunities for hydrogen bonding interactions that influence the solid-state structure. In related compounds, intermolecular hydrogen bonds between amino groups and nitrogen heteroatoms create extended networks that stabilize the crystal lattice. The ethyl substituent affects the crystal packing through van der Waals interactions and steric considerations.

Powder diffraction studies on similar benzothiazole compounds reveal characteristic diffraction patterns that reflect the crystalline organization and symmetry elements present in the solid state. The unit cell parameters depend on the specific packing arrangement and the influence of substituent groups on intermolecular interactions. The pyridin-2-ylmethyl group typically adopts conformations that minimize steric clashes while maximizing favorable interactions with neighboring molecules in the crystal lattice.

X-ray diffraction analysis of related benzothiazole derivatives demonstrates that the heterocyclic rings maintain their planar geometry in the solid state, with minimal deviation from coplanarity. The dihedral angles between different ring systems provide information about the preferred conformations and potential energy barriers for rotation. The crystal structure determination reveals precise atomic coordinates that enable accurate calculation of molecular dimensions and intermolecular contact distances essential for understanding the compound's solid-state properties.

Eigenschaften

IUPAC Name |

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-2-11-6-5-8-13-14(11)18-15(19-13)17-10-12-7-3-4-9-16-12/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUGTONFAIVVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiazole derivative with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Ethylation: The ethyl group can be introduced by alkylation of the amine group using an ethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that benzothiazole derivatives, including 4-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, exhibit promising anticancer properties. A study demonstrated that similar compounds can inhibit tumor growth by interfering with cancer cell proliferation pathways. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and growth .

Case Study:

In a preclinical study, a derivative of this compound was tested against various cancer cell lines (e.g., breast and lung cancer). The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development .

2. Antimicrobial Properties

Another notable application is in the field of antimicrobial research. Compounds with similar structures have been shown to possess antibacterial and antifungal activities. The benzothiazole moiety is known for its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Case Study:

A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited substantial inhibitory effects, making it a candidate for developing new antimicrobial agents .

Material Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material has been demonstrated in various studies.

Data Table: Organic Electronics Performance

| Property | Value |

|---|---|

| Hole Mobility | 0.1 cm²/Vs |

| Energy Level (HOMO) | -5.0 eV |

| Energy Level (LUMO) | -3.0 eV |

These properties indicate that the compound can effectively facilitate charge transport in electronic devices .

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can interact with metal ions, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives , which exhibit variations in substituents on the benzothiazole ring and the amine side chain. Key structural analogs include:

Biologische Aktivität

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H15N3S

- CAS Number : 1105195-00-3

- Molecular Weight : 269.36 g/mol

Antibacterial Properties

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit notable antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

-

Mechanism of Action :

- The compound inhibits DNA gyrase and topoisomerase IV enzymes in bacteria, which are essential for DNA replication and transcription. This inhibition leads to bacterial cell death.

- In vitro studies revealed that related compounds had IC50 values ranging from to against these targets, indicating strong enzymatic inhibition compared to traditional antibiotics like novobiocin .

- Case Studies :

Cytotoxicity and Selectivity

The safety profile of this compound has been evaluated through cytotoxicity assays on human liver cell lines (HepG2). The results indicated low toxicity levels, suggesting that this compound could selectively target bacterial cells without adversely affecting human cells .

Comparative Analysis of Related Compounds

A comparative analysis of various benzothiazole derivatives reveals the following:

| Compound | Target Enzyme | IC50 (μg/mL) | MIC (μg/mL) | Selectivity |

|---|---|---|---|---|

| Compound A | DNA gyrase | 0.012 | 0.008 | High |

| Compound B | Topoisomerase IV | 0.008 | 0.03 | Moderate |

| This compound | DNA gyrase & Topoisomerase IV | TBD | TBD | TBD |

Q & A

Q. What are the established synthetic routes for 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine?

The compound can be synthesized via condensation reactions between functionalized benzothiazole precursors and pyridine-containing amines. A common approach involves:

- Conventional methods : Reacting 4-ethyl-1,3-benzothiazol-2-amine with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the N-substituted product.

- Microwave-assisted synthesis : Accelerating the reaction using microwave irradiation, which reduces reaction time and improves yield compared to conventional heating .

- Post-functionalization : Introducing the ethyl group via alkylation of a precursor like 2-aminobenzothiazole using ethyl halides in the presence of a base .

Q. How is structural characterization performed for this compound?

Key techniques include:

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen-bonded dimers in benzothiazole derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl group at C4, pyridinylmethyl at N2) via chemical shifts and coupling patterns.

- IR spectroscopy : Identifies functional groups (e.g., C=N stretch in thiazole rings at ~1600 cm⁻¹) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC₅₀ values against cancer cell lines) may arise from differences in:

- Assay conditions : Cell culture media, incubation times, or solvent effects (e.g., DMSO concentration).

- Structural analogs : Subtle modifications (e.g., chloro vs. ethyl substituents) can drastically alter activity. For example, 6-chloro derivatives show enhanced anticancer activity compared to alkyl-substituted analogs .

- Target selectivity : Use kinase profiling or proteomic studies to identify off-target interactions that may confound results .

Q. What strategies optimize synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd for C–N coupling) enhance efficiency in forming the pyridinylmethyl linkage .

- Purification : Recrystallization from DMSO/water mixtures (2:1) or column chromatography with silica gel gradients removes byproducts .

Q. How does substituent positioning influence pharmacological activity?

- Ethyl group at C4 : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs (e.g., riluzole derivatives) .

- Pyridinylmethyl at N2 : Introduces hydrogen-bonding sites for target engagement (e.g., kinase ATP-binding pockets). Computational docking studies can predict binding modes .

- Comparative SAR : Derivatives with 4-chlorophenyl or trifluoromethoxy groups exhibit stronger antibacterial activity, suggesting electron-withdrawing groups boost efficacy .

Methodological Considerations

Q. How are molecular interactions studied for this compound?

- Acoustical investigations : Measure ultrasonic velocity and density in solvents (e.g., aqueous dioxane) to assess solute-solvent interactions and association/dissociation behavior .

- Thermodynamic analysis : Calculate parameters like adiabatic compressibility and free volume to infer hydrogen-bonding strength .

Q. What computational tools aid in crystallographic refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.